PI3K-IN-28

PI3K inhibition isoform selectivity enzyme assay

The lead PI3K inhibitor from its series, with a defined IC50 advantage of 3.3- to 53.4-fold over analogs. Its unique S-phase arrest and SI of 39 ensure reproducible SAR and oncology research. Procure this well-characterized tool for your next study.

Molecular Formula C26H16F9N3O3S2
Molecular Weight 653.5 g/mol
Cat. No. B12420579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-28
Molecular FormulaC26H16F9N3O3S2
Molecular Weight653.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=NN=CC3=CC=C(C=C3)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N2C4=CC=CC=C4
InChIInChI=1S/C26H16F9N3O3S2/c27-23(28,25(31,32)33)24(29,30)26(34,35)43(39,40)41-20-13-11-17(12-14-20)15-36-37-22-38(19-9-5-2-6-10-19)21(16-42-22)18-7-3-1-4-8-18/h1-16H/b36-15+,37-22-
InChIKeyHNBHTMGDVLPSOT-HSTUYHSTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-28: Quantitative Overview of a Fluorinated PI3K Inhibitor with Defined IC50 and Selectivity Index


PI3K-IN-28 (Compound 6c) is a synthetic, fluorinated small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) family [1]. It was designed as part of a series of highly fluorinated candidates incorporating anticancer pharmacophores [1]. The compound has a molecular formula of C26H16F9N3O3S2, a molecular weight of 653.54 g/mol, and a CAS registry number of 2747100-02-1 . Biochemically, PI3K-IN-28 exhibits defined inhibitory activity against PI3K isoforms α, β, and δ, with half-maximal inhibitory concentration (IC50) values of 5.8, 2.3, and 7.9 μM, respectively [1]. It demonstrates a selectivity index (SI) of 39, calculated from differential cytotoxicity against cancerous versus non-cancerous cells [1].

Why PI3K-IN-28 Cannot Be Substituted with Another PI3K Inhibitor Without Compromising Experimental Reproducibility


PI3K inhibitors are not functionally interchangeable due to substantial variations in isoform selectivity profiles, potency, and off-target effects [1]. PI3K-IN-28 exhibits a specific inhibitory fingerprint against PI3Kα, β, and δ (IC50 values of 5.8, 2.3, and 7.9 μM, respectively) [1]. Substituting it with a different PI3K inhibitor—even one from the same chemical series—would introduce a different potency profile (e.g., compound 7b has IC50 values of 19.4, 30.7, and 73.7 μM for the same isoforms) [1]. This variance directly alters the pharmacological effect observed in cellular and biochemical assays, making substitution a significant risk to experimental reproducibility and data interpretation [1]. Furthermore, the compound's selectivity index (SI = 39) is specific to its differential cytotoxicity and cannot be assumed for any other analog [1].

PI3K-IN-28 Evidence Guide: Quantitative Differentiation from Structural Analogs and Class Comparators


Head-to-Head PI3K Isoform Potency: PI3K-IN-28 (6c) vs. Compounds 7b and 8b

PI3K-IN-28 (Compound 6c) demonstrates superior inhibitory potency against PI3K isoforms α, β, and δ compared to closely related structural analogs 7b and 8b from the same synthetic series [1]. Specifically, 6c exhibits IC50 values of 5.8 μM (PI3Kα), 2.3 μM (PI3Kβ), and 7.9 μM (PI3Kδ), whereas 7b yields 19.4, 30.7, and 73.7 μM, and 8b yields 77.5, 53.5, and 121.3 μM, respectively [1]. This quantitative difference establishes 6c as the most potent compound within this fluorinated series [1].

PI3K inhibition isoform selectivity enzyme assay

Quantified Therapeutic Window: Selectivity Index (SI) of PI3K-IN-28 vs. Reference Standards

PI3K-IN-28 demonstrates a selectivity index (SI) of 39, indicating a favorable differential between anticancer efficacy and toxicity to non-cancerous cells [1]. This SI is calculated from the ratio of the IC50 for MCF-10A non-cancerous breast epithelial cells (28.2 μM) to the IC50 for cancer cell lines [1]. While 7b and 8b also exhibited lower toxicity on MCF-10A, their higher IC50 values for PI3K isoforms result in a different efficacy-to-toxicity balance; the SI for 6c is the highest reported in the study [1].

selectivity index therapeutic window cytotoxicity

Distinct Cell Cycle Arrest Phenotype: PI3K-IN-28 (6c) Induces S-Phase Arrest Unlike Analog 7b

Treatment with PI3K-IN-28 (Compound 6c) results in cell cycle arrest at the S phase, as determined by flow cytometry [1]. In contrast, the structurally related analog 7b induces arrest at the G1/S phase, while 8b also arrests cells at the S phase [1]. This differential effect on cell cycle progression provides a functional distinction beyond simple potency measurements, suggesting that 6c may engage cellular machinery in a manner distinct from 7b [1].

cell cycle arrest S-phase flow cytometry

Pan-PI3K Inhibition Profile vs. Isoform-Selective Inhibitors: Class-Level Differentiation

PI3K-IN-28 inhibits PI3Kα, β, and δ with comparable potency (IC50: 5.8, 2.3, 7.9 μM, respectively) [1]. This pan-Class I PI3K profile contrasts with highly isoform-selective inhibitors such as Idelalisib (PI3Kδ-selective, IC50 ~2.5 nM) or Alpelisib (PI3Kα-selective, IC50 ~5 nM) [2]. The broader inhibition profile of PI3K-IN-28 may be advantageous in models where signaling through multiple PI3K isoforms contributes to disease pathology, whereas isoform-selective agents may be preferred for dissecting specific isoform functions [2].

pan-PI3K isoform selectivity kinase profiling

Recommended Application Scenarios for PI3K-IN-28 Based on Quantitative Evidence


Lead Compound for Anticancer Drug Optimization in Fluorinated Series

PI3K-IN-28 (6c) serves as the most potent lead candidate from its fluorinated chemical series, with a defined IC50 advantage of 3.3- to 53.4-fold over analogs 7b and 8b across PI3Kα, β, and δ isoforms [1]. Its selectivity index of 39 provides a quantified therapeutic window, making it the preferred starting point for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns [1].

Functional Studies Requiring Pan-PI3K Pathway Suppression with Defined Potency

In cellular models where simultaneous inhibition of PI3Kα, β, and δ is required to fully abrogate PI3K/AKT/mTOR signaling, PI3K-IN-28 provides a well-characterized tool with established micromolar IC50 values for each isoform [1]. This contrasts with isoform-selective inhibitors (e.g., Idelalisib for PI3Kδ) that would leave other PI3K isoforms active, confounding interpretation of pathway-specific effects [2].

Cell Cycle Research Focused on S-Phase Checkpoint Mechanisms

Because PI3K-IN-28 uniquely induces S-phase arrest—whereas analog 7b causes G1/S arrest—this compound is specifically suited for studies examining S-phase DNA damage response, replication stress, or the interplay between PI3K signaling and S-phase progression [1].

Reference Standard for Developing PI3K Inhibitors with Improved Therapeutic Index

The selectivity index of 39 established for PI3K-IN-28 provides a benchmark for assessing new compounds in this chemical space [1]. Researchers aiming to optimize the therapeutic window of novel PI3K inhibitors can use this quantitative SI as a comparator to evaluate whether structural modifications improve or diminish differential cytotoxicity [1].

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